![molecular formula C12H13NO3 B14253007 2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione CAS No. 169331-29-7](/img/structure/B14253007.png)
2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione is a compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a suitable amine, followed by further functionalization. One common method involves the reaction of phthalic anhydride with ®-2-amino-1-butanol under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as toluene or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solventless reactions and the use of renewable starting materials, is also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted isoindoline derivatives .
科学的研究の応用
2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an inhibitor of certain enzymes and receptors.
Medicine: It shows promise as a lead compound for the development of new drugs, particularly for neurological disorders.
Industry: It is used in the production of dyes, pigments, and polymer additives
作用機序
The mechanism of action of 2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of dopamine receptors, which are involved in neurological processes. The compound binds to the receptor and alters its conformation, thereby affecting signal transduction pathways .
類似化合物との比較
Similar Compounds
Phthalimide: A simpler analog with similar structural features but lacking the hydroxyl and butyl groups.
N-isoindoline-1,3-dione: Another isoindoline derivative with different substituents.
Uniqueness
2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with dopamine receptors sets it apart from other isoindoline derivatives .
特性
CAS番号 |
169331-29-7 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H13NO3/c1-2-8(7-14)13-11(15)9-5-3-4-6-10(9)12(13)16/h3-6,8,14H,2,7H2,1H3/t8-/m1/s1 |
InChIキー |
IBGZCJUHWHWXSL-MRVPVSSYSA-N |
異性体SMILES |
CC[C@H](CO)N1C(=O)C2=CC=CC=C2C1=O |
正規SMILES |
CCC(CO)N1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


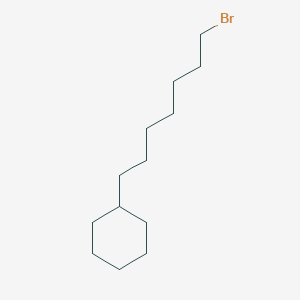
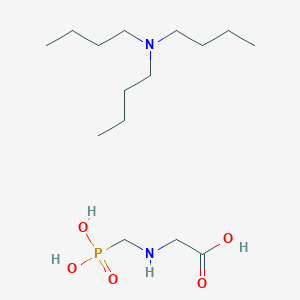
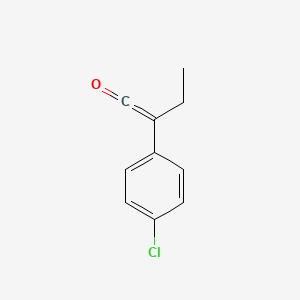
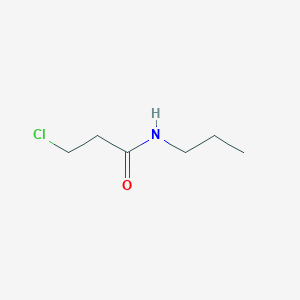
![10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol](/img/structure/B14252942.png)
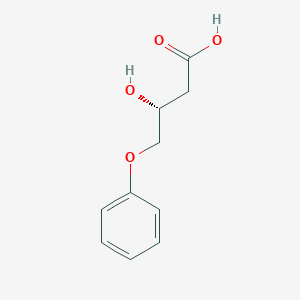
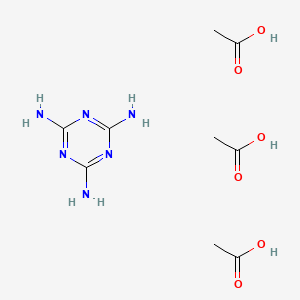
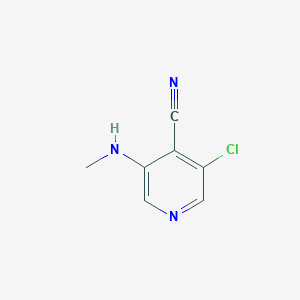
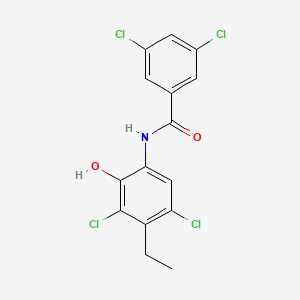
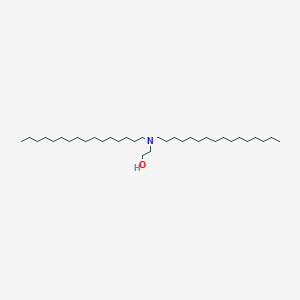
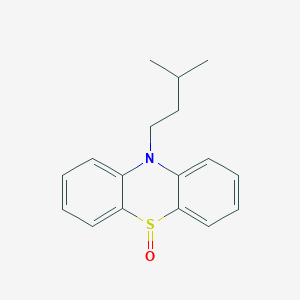
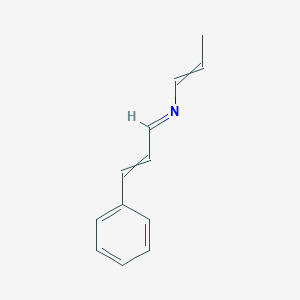
![dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate](/img/structure/B14253009.png)
![Bis[2-(2-methoxyethoxy)ethyl] propanedioate](/img/structure/B14253010.png)
